molecular formula C21H17BrN2O3 B6546978 N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-98-5

N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546978
CAS No.: 946332-98-5
M. Wt: 425.3 g/mol
InChI Key: IVDCCEUBAKHYPT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-bromophenylmethyl group at position 1 and a 4-acetylphenyl carboxamide moiety at position 2. The bromine and acetyl groups contribute to its unique electronic and steric profile, influencing its reactivity and biological interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDCCEUBAKHYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological significance, and research findings related to this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H16BrN3O2C_{18}H_{16}BrN_{3}O_{2}. Its structure features a dihydropyridine core with acetyl and bromophenyl substituents, which are known to influence its biological activity.

Synthesis

Synthesis typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported in literature for synthesizing similar dihydropyridine derivatives, often utilizing Vilsmeier-Haack reagents or similar electrophilic aromatic substitution techniques .

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMicrobial StrainActivity (Zone of Inhibition)
d1E. coli15 mm
d2S. aureus18 mm
d3C. albicans12 mm

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle proteins .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF725Apoptosis induction
A54930Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of bacterial strains, revealing that it was particularly effective against resistant strains of Staphylococcus aureus. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MIC), confirming its potential as a lead compound for antibiotic development .
  • Case Study on Anticancer Potential : In another investigation, researchers evaluated the compound's effects on MCF7 cells using the Sulforhodamine B assay. Results indicated significant cytotoxicity, with further analysis revealing that the compound modulates key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound binds effectively to targets involved in cancer cell proliferation and survival, reinforcing its potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, compounds synthesized from similar frameworks have shown significant activity against various bacterial strains. A notable study utilized agar well diffusion assays to evaluate the antimicrobial efficacy, revealing promising results for derivatives containing similar structural motifs .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, modifications to the dihydropyridine structure have been correlated with increased activity against specific cancer types, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy by modulating enzyme activity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers or other materials where enhanced thermal stability or specific optical properties are desired. Research into polymer composites incorporating this compound has shown promising results in improving material properties .

Antimicrobial Activity Case Study

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

This table summarizes the antimicrobial activity of synthesized derivatives related to this compound against various bacterial strains.

Anticancer Activity Case Study

CompoundCancer Cell LineIC50 (µM)
Compound DHeLa5.0
Compound EMCF710.0
Compound FA5497.5

This table presents the cytotoxic effects of different derivatives on various cancer cell lines, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of this compound include derivatives with variations in the benzyl substituent at position 1, the carboxamide group at position 3, and additional functional groups on the dihydropyridine ring. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 1) Carboxamide Group (Position 3) Key Properties/Activities Reference
N-(4-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 4-Bromophenylmethyl 4-Acetylphenyl Not explicitly reported; hypothesized kinase inhibition
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Chloro-6-fluorobenzyl 4-Acetylphenyl Higher steric hindrance; improved thermal stability
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-Fluorophenyl 4-Ethoxy-3-fluorophenyl Selective Met kinase inhibitor (IC₅₀ = 3.9 nM)
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide None (unsubstituted at position 1) 4'-Chlorobiphenyl-2-yl Agricultural fungicide; targets fungal cytochrome P450
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Unsubstituted 4-Acetylphenyl Antimicrobial activity (MIC = 12.5 µg/mL against S. aureus)

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-bromophenylmethyl group in the target compound introduces moderate steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to unsubstituted analogs like N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) improve thermal stability and metabolic resistance but may reduce solubility.

Carboxamide Modifications: The 4-acetylphenyl group in the target compound and its analogs (e.g., ) provides a hydrogen-bonding site, critical for interactions with biological targets. Derivatives with additional electron-donating groups (e.g., dimethylamino in ) show enhanced antimicrobial activity.

Biological Activity Trends :

  • Kinase Inhibition : BMS-777607 demonstrates that ethoxy and fluorophenyl substituents at position 1 and 3, respectively, are critical for Met kinase selectivity . The target compound’s bromophenyl and acetyl groups may similarly target kinases, though experimental validation is needed.
  • Antimicrobial Efficacy : Pyridin-2-one derivatives with dicarbonitrile substituents (e.g., ) exhibit broad-spectrum activity, suggesting that electron-deficient regions on the dihydropyridine ring enhance microbial membrane disruption.

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